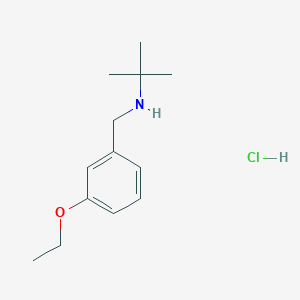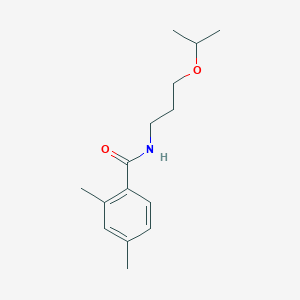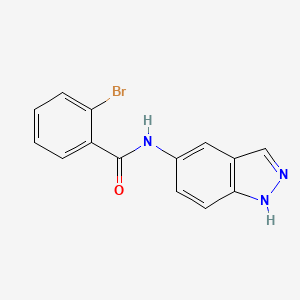
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as EPH, is a chemical compound that belongs to the class of amphetamines. It is a stimulant drug that has been used in scientific research for several years. EPH has a similar chemical structure to other stimulants such as amphetamines, methamphetamines, and cathinones. The compound has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用机制
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, attention, and arousal. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. The increased levels of these neurotransmitters result in increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing additional energy to the body. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to increase the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
实验室实验的优点和局限性
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter release and reuptake inhibition. It has been studied for its potential use in treating various medical conditions, making it a useful tool for drug discovery. However, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also has several limitations. It is a controlled substance, making it difficult to obtain and use in research. It also has potential side effects, including cardiovascular problems and addiction.
未来方向
There are several future directions for research on N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in treating ADHD and other neurological conditions. Researchers are also interested in studying the long-term effects of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride use, including its potential for addiction and cardiovascular problems. Additionally, there is interest in developing new compounds with similar chemical structures to N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride that may have improved therapeutic properties. Overall, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a promising compound that has the potential to be used in a variety of scientific research applications.
合成方法
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a base. The resulting product is then purified and converted into its hydrochloride salt form. The synthesis of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been used in scientific research to study its potential effects on the central nervous system. It has been found to have stimulant properties, similar to other amphetamines. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been studied for its potential use in treating ADHD, narcolepsy, and other neurological conditions. The compound has also been studied for its potential use as a performance-enhancing drug.
属性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSKBIQSPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)


![ethyl 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5315817.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
